Cas no 2248374-48-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(2-chlorophenyl)methyl](ethyl)amino}acetate)
amino}acetate structure](https://it.kuujia.com/scimg/cas/2248374-48-1x500.png)
2248374-48-1 structure
Nome del prodotto:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(2-chlorophenyl)methyl](ethyl)amino}acetate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(2-chlorophenyl)methyl](ethyl)amino}acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2248374-48-1
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(2-chlorophenyl)methyl](ethyl)amino}acetate
- EN300-6519520
-
- Inchi: 1S/C19H17ClN2O4/c1-2-21(11-13-7-3-6-10-16(13)20)12-17(23)26-22-18(24)14-8-4-5-9-15(14)19(22)25/h3-10H,2,11-12H2,1H3
- Chiave InChI: WUPSOPNIGADVSC-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC=CC=1CN(CC)CC(=O)ON1C(C2C=CC=CC=2C1=O)=O
Proprietà calcolate
- Massa esatta: 372.0876847g/mol
- Massa monoisotopica: 372.0876847g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 26
- Conta legami ruotabili: 7
- Complessità: 532
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66.9Ų
- XLogP3: 3.5
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(2-chlorophenyl)methyl](ethyl)amino}acetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6519520-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(2-chlorophenyl)methyl](ethyl)amino}acetate |
2248374-48-1 | 95.0% | 0.25g |
$459.0 | 2025-03-14 | |
Enamine | EN300-6519520-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(2-chlorophenyl)methyl](ethyl)amino}acetate |
2248374-48-1 | 95.0% | 1.0g |
$499.0 | 2025-03-14 | |
Enamine | EN300-6519520-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(2-chlorophenyl)methyl](ethyl)amino}acetate |
2248374-48-1 | 95.0% | 0.1g |
$439.0 | 2025-03-14 | |
Enamine | EN300-6519520-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(2-chlorophenyl)methyl](ethyl)amino}acetate |
2248374-48-1 | 95.0% | 0.5g |
$479.0 | 2025-03-14 | |
Enamine | EN300-6519520-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(2-chlorophenyl)methyl](ethyl)amino}acetate |
2248374-48-1 | 95.0% | 0.05g |
$419.0 | 2025-03-14 | |
Enamine | EN300-6519520-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(2-chlorophenyl)methyl](ethyl)amino}acetate |
2248374-48-1 | 95.0% | 10.0g |
$2146.0 | 2025-03-14 | |
Enamine | EN300-6519520-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(2-chlorophenyl)methyl](ethyl)amino}acetate |
2248374-48-1 | 95.0% | 5.0g |
$1448.0 | 2025-03-14 | |
Enamine | EN300-6519520-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(2-chlorophenyl)methyl](ethyl)amino}acetate |
2248374-48-1 | 95.0% | 2.5g |
$978.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(2-chlorophenyl)methyl](ethyl)amino}acetate Letteratura correlata
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
2248374-48-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(2-chlorophenyl)methyl](ethyl)amino}acetate) Prodotti correlati
- 1327132-71-7(4-(4-ethoxy-3-methoxyphenyl)butan-2-amine)
- 941962-14-7(2-(2,4-dimethylphenyl)-1-4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one)
- 2172228-28-1(6-(5-propylpyridin-3-yl)sulfanylhexan-3-one)
- 28224-43-3(2,5-Methanopentalen-3a(1H)-amine, hexahydro-)
- 823188-82-5(Methyl-(2-trifluoromethoxy-benzyl)-amine)
- 139387-00-1(2-chloro-3-methylcyclopropane-1-carbaldehyde)
- 1705214-66-9(1-[(4-chlorophenyl)methanesulfonyl]-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine)
- 1216455-28-5(N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide hydrochloride)
- 946258-66-8(2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole)
- 2341542-02-5(benzyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
